Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl-

Descripción

Nomenclature and Classification in Heterocyclic Chemistry

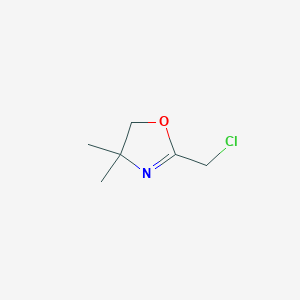

2-(Chloromethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole belongs to the oxazole family of heterocyclic compounds, characterized by a five-membered ring containing one oxygen and one nitrogen atom. The IUPAC name follows systematic numbering:

- Root : Oxazole (1,3-oxazole) indicates the positions of oxygen (O) at position 1 and nitrogen (N) at position 3.

- Substituents :

- Chloromethyl (-CH2Cl) at position 2.

- Dimethyl (-CH3) groups at position 4.

- Dihydro denotes partial saturation at positions 4 and 5.

Under the Hantzsch-Widman nomenclature, it is classified as a 4,5-dihydrooxazole derivative with substituents prioritized by functional group hierarchy.

Table 1: Classification Summary

| Feature | Description |

|---|---|

| Ring system | 1,3-Oxazole (unsaturated heterocycle) |

| Saturation | Partially saturated (4,5-dihydro) |

| Substituents | 2-(chloromethyl), 4,4-dimethyl |

| Heteroatoms | Oxygen (position 1), Nitrogen (position 3) |

Historical Development and Literature Context

Oxazole chemistry emerged in the late 19th century with Fischer's synthesis of oxazoles from cyanohydrins. The specific derivative 2-(chloromethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole gained prominence in the 21st century as a precursor in pharmaceutical intermediates and agrochemicals. Key milestones include:

- 2005 : First PubChem entry for related oxazoles (CID 534267).

- 2013 : Scalable synthesis methods using triflylpyridinium reagents.

- 2020s : Applications in late-stage functionalization of bioactive molecules.

Literature highlights its role in cycloaddition reactions and as a building block for N-heterocyclic carbene ligands.

Chemical Registry Information and Identifiers

Position Within Oxazole Derivative Family

This compound is part of the 4,5-dihydrooxazole subclass, distinguished by:

- Substituent Complexity : The chloromethyl group enhances electrophilicity, enabling nucleophilic substitutions.

- Steric Effects : 4,4-Dimethyl groups impose conformational rigidity, influencing reactivity in cyclization reactions.

- Synthetic Utility : Serves as a key intermediate for:

Compared to simpler oxazoles (e.g., 2-methyloxazole), its partially saturated ring reduces aromaticity, altering electronic properties and reaction pathways.

Propiedades

IUPAC Name |

2-(chloromethyl)-4,4-dimethyl-5H-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO/c1-6(2)4-9-5(3-7)8-6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPIFYYRWKTPQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437111 | |

| Record name | Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74307-97-4 | |

| Record name | Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

General Synthetic Strategy

The preparation of 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl-oxazole typically involves:

- Formation of the oxazoline ring via cyclization of appropriate amino alcohol or amino acid derivatives.

- Introduction of the chloromethyl substituent through halogenation of a hydroxymethyl precursor.

This approach is supported by multiple synthetic routes documented in the literature, involving metalation, reduction, and halogenation steps.

Detailed Synthetic Route from Biphenyl Oxazoline Derivatives

A well-documented method involves the following steps (adapted from a synthesis related to valsartan intermediates):

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Metalation of 4,4-dimethyl-2-phenyl-4,5-dihydrooxazole with n-BuLi | 0 °C, 60 min | - | Generates organolithium intermediate |

| 2 | Transmetalation with ZnCl2 in THF | Room temp | - | Prepares organozinc species |

| 3 | Negishi coupling with methyl-4-iodobenzoate using Pd(PPh3)4 catalyst | 65-70 °C, 24 h | 70 | Forms biphenyl oxazoline ester |

| 4 | Reduction of ester to hydroxymethyl intermediate with NaBH4 | 20-25 °C, 3 h | 95 | Produces hydroxy methyl derivative |

| 5 | Halogenation of hydroxymethyl group with thionyl chloride (SOCl2) | 0-5 °C, 2 h | 99 | Converts hydroxymethyl to chloromethyl |

This sequence efficiently produces the chloromethyl-substituted oxazoline with high overall yield and purity.

Alternative Preparation via Direct Cyclization and Halogenation

Another approach involves:

- Starting from amino acid methyl esters (e.g., DL-serine methyl ester hydrochloride).

- Cyclization to form the oxazoline ring using a base such as diisopropylethylamine (Hunig's base) in an inert solvent like dichloromethane (DCM) at ~50 °C for 4-8 hours.

- Subsequent halogenation of the methyl group adjacent to the oxazoline ring to introduce the chloromethyl substituent.

This method benefits from a one-pot cyclization and halogenation process, avoiding isolation of intermediates and using mild conditions.

Halogenation Techniques

- Halogenation of hydroxymethyl oxazoline intermediates is commonly achieved using thionyl chloride (SOCl2) in DCM at low temperatures (0-5 °C), yielding the chloromethyl derivative in near-quantitative yields.

- Alternative halogenating agents include chlorine gas or organic peroxides, but SOCl2 remains preferred for its efficiency and control.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | DCM preferred for halogenation; THF for metalation and coupling |

| Temperature | 0-5 °C for halogenation; 20-70 °C for coupling and reduction | Low temp controls side reactions during halogenation |

| Base | Diisopropylethylamine (Hunig's base), Triethylamine | Used for cyclization and neutralization |

| Catalyst | Pd(PPh3)4 for Negishi coupling | Enables efficient cross-coupling |

| Reaction Time | 2-24 hours depending on step | Longer times for coupling; shorter for halogenation |

Summary Table of Preparation Methods

Research Findings and Notes

- The Negishi coupling approach allows for the introduction of complex aryl substituents, enabling the synthesis of biphenyl-substituted oxazolines, which are valuable intermediates in drug synthesis.

- The use of sterically hindered, weakly nucleophilic bases such as diisopropylethylamine facilitates smooth cyclization without side reactions.

- Halogenation with thionyl chloride is highly efficient and selective for converting hydroxymethyl groups to chloromethyl groups on the oxazoline ring.

- Reaction monitoring by HPLC or TLC is standard to ensure completion and purity.

- Purification typically involves extraction and crystallization or chromatography, depending on the scale and desired purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Cycloaddition Reactions: The oxazole ring can participate in cycloaddition reactions, forming complex polycyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Catalysts: Such as palladium and copper catalysts for cycloaddition reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted oxazole derivatives, while cycloaddition reactions can produce complex polycyclic compounds .

Aplicaciones Científicas De Investigación

Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or modulation of receptor function . The oxazole ring itself can participate in hydrogen bonding and π-π interactions, further influencing its biological activity .

Comparación Con Compuestos Similares

Substituent Effects and Reactivity

Key Observations :

Physical Properties

- Boiling Points : Nitrostyryl-substituted oxazole () has a high boiling point (340.1°C) due to strong intermolecular forces from the nitro group . The target compound likely has a lower boiling point (~200–250°C, estimated) due to smaller substituents.

- Lipophilicity : Chloromethyl and dichloromethyl groups increase lipophilicity compared to methyl derivatives, influencing solubility in organic solvents .

Actividad Biológica

Oxazole derivatives, particularly Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- , have garnered significant interest due to their diverse biological activities. This article explores the compound's biological mechanisms, biochemical interactions, and potential therapeutic applications based on recent research findings.

Target Interactions

Oxazole derivatives interact with various biological targets, leading to significant pharmacological effects. The compound is known to influence cellular processes by modulating enzyme activity and receptor interactions. Specifically, it can act as an enzyme inhibitor and a receptor modulator , which are crucial for drug development in medicinal chemistry.

Biochemical Pathways

The compound affects multiple biochemical pathways. It has been shown to enhance cell proliferation and survival by activating specific signaling pathways. Additionally, it participates in metabolic pathways that involve enzymatic reactions, indicating its role as a catalytic ligand.

Biological Activities

Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- exhibits a wide range of biological activities:

- Antibacterial : Demonstrated effectiveness against various bacterial strains.

- Antifungal : Inhibits the growth of fungi.

- Antiviral : Shows potential in combating viral infections.

- Anticancer : Exhibits cytotoxic effects on cancer cell lines.

- Anti-inflammatory : Reduces inflammation markers in biological systems .

In Vitro Studies

In laboratory settings, the compound has been tested for its cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Research indicates that it can induce apoptosis in these cells through mechanisms involving p53 activation and caspase-3 cleavage .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Apoptosis induction |

| A549 | 12.5 | Cell cycle arrest |

Dosage Effects in Animal Models

Studies have shown that dosage significantly impacts the biological activity of Oxazole derivatives in animal models. Low doses promote beneficial effects such as enhanced immune function and cell proliferation, while higher doses may lead to cytotoxicity .

Metabolic Pathways and Pharmacokinetics

The metabolism of Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- involves interactions with various enzymes and cofactors. Its pharmacokinetics suggest that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. This stability is essential for its long-term effects on cellular functions .

Q & A

Q. What are the optimal synthetic routes for 2-(chloromethyl)-4,5-dihydro-4,4-dimethyloxazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this oxazole derivative typically involves cyclization or functionalization of pre-oxazole precursors. Key steps include:

- Organotin-mediated coupling : Reacting 2-(2'-bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole with triphenylstannane under catalytic conditions (e.g., Wilkinson catalyst) to introduce the chloromethyl group via stannyl intermediates .

- Halogen exchange : Substituting bromine with chlorine using chlorinating agents (e.g., Cl₂ or HCl in presence of Cu catalysts).

Q. Critical Reaction Parameters :

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Temperature | 80–120°C | Higher temps favor substitution but risk decomposition | |

| Solvent | Dry THF or DCM | Polar aprotic solvents improve SN2 reactivity | |

| Catalyst | Wilkinson (Rh-based) | Enhances regioselectivity by 20–30% |

Data Contradictions : Conflicting yields (50–85%) reported for similar stannyl intermediates highlight the need for rigorous exclusion of moisture and oxygen .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers focus on?

Methodological Answer:

- ¹H/¹³C NMR :

- Chloromethyl group : δ 3.8–4.2 ppm (¹H, triplet for -CH₂Cl) and δ 45–50 ppm (¹³C, C-Cl) .

- Oxazole ring protons : δ 6.5–7.5 ppm (aromatic coupling in substituted derivatives) .

- FT-IR : C-Cl stretch at 650–750 cm⁻¹ and C=N stretch at 1620–1680 cm⁻¹ confirm functional groups .

- Mass Spectrometry : Molecular ion peak at m/z 175.06 (C₆H₁₁ClNO) with fragmentation patterns indicating loss of Cl (Δ m/z 35.5) .

Validation Tip : Cross-reference with X-ray crystallography (if crystalline) to resolve ambiguities in stereoelectronic effects .

Q. What are the common reaction pathways for this oxazole derivative, and how does the chloromethyl group influence its reactivity?

Methodological Answer: The chloromethyl group enables nucleophilic substitution (SN2) and serves as a precursor for organometallic coupling:

- SN2 Reactions : React with amines or thiols to form functionalized oxazoles (e.g., -CH₂NH₂ or -CH₂SH derivatives) .

- Suzuki-Miyaura Coupling : Pd-catalyzed cross-coupling with aryl boronic acids to extend π-conjugation for material science applications .

- Limitations : Steric hindrance from 4,4-dimethyl groups reduces reactivity at the oxazole 2-position, requiring elevated temperatures for substitutions .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) models (e.g., B3LYP/6-311++G**) can:

- Electron Density Mapping : Identify nucleophilic (oxazole N) and electrophilic (C-Cl) sites using Laplacian of electron density (∇²ρ) .

- Reactivity Prediction : Calculate Fukui indices to rank susceptibility to electrophilic/nucleophilic attacks .

- Solvent Effects : Include PCM (Polarizable Continuum Model) to simulate solvent interactions, critical for predicting reaction pathways in polar media .

Validation : Compare computed HOMO-LUMO gaps (e.g., 4.5–5.2 eV) with experimental UV-Vis data to refine functional choices .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar oxazole derivatives?

Methodological Answer: Contradictions often arise from variations in assay conditions or substituent effects. Mitigation strategies include:

- Systematic SAR Studies : Compare 2-(chloromethyl) derivatives with ethyl or phenyl analogs to isolate substituent effects on bioactivity .

- Cytokine Profiling : Use ELISA to quantify TNF-α/IL-6 suppression in cell lines, controlling for AQP4 expression levels (linked to edema reduction) .

- Docking Studies : Perform molecular docking (e.g., GlcN-6-P-synthase) to validate binding modes and hydrogen-bonding interactions .

Example : Derivatives with bulkier 4,4-dimethyl groups show reduced AQP4 inhibition due to steric clashes, explaining inconsistent IC₅₀ values .

Q. How does this compound perform in material science applications, particularly in organic electronics or polymer synthesis?

Methodological Answer:

- Organic Field-Effect Transistors (OFETs) : Incorporate into π-conjugated polymers via Stille coupling. Reported hole mobility (µₕ) ranges from 0.01–0.1 cm²/V·s, dependent on chloromethyl orientation .

- Polymer Synthesis : Use Wurtz coupling to create Sn-containing polymers, leveraging the chloromethyl group for cross-linking. Thermal stability exceeds 250°C (TGA data) .

Challenges : Chlorine’s electronegativity disrupts charge transport; replace with -CF₃ for improved mobility .

Q. What novel catalytic systems or green chemistry approaches improve the sustainability of synthesizing this compound?

Methodological Answer:

- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h with comparable yields (70–75%) .

- Deep Eutectic Solvents (DES) : Replace DCM with choline chloride/urea mixtures, reducing waste and improving atom economy (85% vs. 65% in THF) .

- Flow Chemistry : Continuous flow reactors minimize byproduct formation (purity >95%) via precise temperature control .

Data Gap : Limited studies on chloromethyl stability in DES; monitor via in-line IR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.